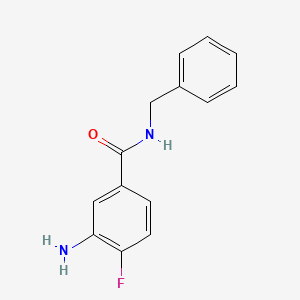

3-amino-N-benzyl-4-fluorobenzamide

Description

3-amino-N-benzyl-4-fluorobenzamide (CAS: 1042534-72-4) is a fluorinated benzamide derivative with the molecular formula C₁₄H₁₃FN₂O and a purity of 95% . Its structure features:

- A 3-amino group on the benzamide core.

- A 4-fluoro substituent on the aromatic ring.

- An N-benzyl group (derived from a 4-fluorophenylmethyl moiety).

Properties

IUPAC Name |

3-amino-N-benzyl-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O/c15-12-7-6-11(8-13(12)16)14(18)17-9-10-4-2-1-3-5-10/h1-8H,9,16H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIBUQMWOLKQQLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-benzyl-4-fluorobenzamide typically involves the acylation of 3-amino-4-fluorobenzamide with benzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of 3-amino-N-benzyl-4-fluorobenzamide can be scaled up using continuous flow microreactor systems. These systems allow for precise control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and improved product purity. The use of microreactor technology also enables the efficient handling of hazardous reagents and minimizes the generation of waste .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-benzyl-4-fluorobenzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted benzamides. These products can be further utilized in various chemical syntheses and applications .

Scientific Research Applications

3-amino-N-benzyl-4-fluorobenzamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders.

Industry: It is used in the development of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-amino-N-benzyl-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

4-Amino-N-(4-fluorophenyl)benzamide (CAS: 698988-07-7)

- Molecular Formula : C₁₃H₁₀FN₂O.

- Key Differences: The amino group is at the 4-position instead of the 3-position. Lacks the benzyl substituent; instead, the 4-fluorophenyl group is directly attached to the amide nitrogen.

N-(4-Aminophenyl)-4-fluorobenzamide (CAS: 186544-90-1)

4-(Aminomethyl)-N-[(3-fluorophenyl)methyl]benzamide (CAS: Not provided)

- Molecular Formula : C₁₅H₁₅FN₂O.

- Key Differences: Features an aminomethyl group at the 4-position of the benzamide core. The benzyl group is substituted with a 3-fluoro atom instead of 4-fluoro.

Comparison with Fluorinated Pesticide Benzamides

Diflubenzuron (CAS: 35367-38-5)

- Structure: N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide.

- Key Differences :

- Contains 2,6-difluoro substituents and a chlorophenylurea moiety.

- Applications: Acts as an insect growth regulator, targeting chitin synthesis. The difluoro design enhances metabolic stability compared to mono-fluoro analogs like 3-amino-N-benzyl-4-fluorobenzamide .

Fluazuron (CAS: 86811-58-7)

- Structure: N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide.

- Key Differences :

- Incorporates a trifluoromethylpyridine group and dual chloro substituents.

- Implications :

Physicochemical and Functional Comparisons

Table 1: Key Properties of 3-amino-N-benzyl-4-fluorobenzamide and Analogues

Research Findings and Structural Insights

- Role of Fluorine: The 4-fluoro substituent in 3-amino-N-benzyl-4-fluorobenzamide enhances metabolic stability and electron-deficient character, favoring interactions with aromatic residues in biological targets .

- Benzyl vs. Aryl Substituents : The N-benzyl group increases lipophilicity, which may improve blood-brain barrier penetration compared to N-aryl derivatives like diflubenzuron .

Biological Activity

3-amino-N-benzyl-4-fluorobenzamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for 3-amino-N-benzyl-4-fluorobenzamide is , with a molecular weight of 244.26 g/mol. The compound features an amino group, a benzyl group, and a fluorine atom attached to a benzamide core, which contributes to its unique electronic and steric properties.

The biological activity of 3-amino-N-benzyl-4-fluorobenzamide is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes linked to cancer cell proliferation, contributing to its anti-cancer properties.

- Protein Interaction : It acts as a biochemical probe to study enzyme activities and protein interactions, which is crucial for understanding cellular processes and disease mechanisms.

Anticancer Activity

Research indicates that 3-amino-N-benzyl-4-fluorobenzamide exhibits significant anticancer activity. A study demonstrated that this compound could inhibit the growth of various cancer cell lines by interfering with critical signaling pathways involved in cell proliferation and survival .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.0 | Inhibition of estrogen receptor signaling |

| A549 (Lung) | 7.2 | Induction of apoptosis |

| HeLa (Cervical) | 4.8 | Inhibition of DNA synthesis |

Antimalarial Activity

Another area of investigation is the compound's antimalarial properties. Research from the Medicines for Malaria Venture highlighted that derivatives similar to 3-amino-N-benzyl-4-fluorobenzamide showed promising selectivity and in vitro activity against Plasmodium falciparum, the causative agent of malaria .

Table 2: Antimalarial Activity Data

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| 3-amino-N-benzyl-4-fluorobenzamide | 0.034 | >1500 |

| Reference Compound A | 0.050 | >1200 |

Structure-Activity Relationships (SAR)

The biological efficacy of 3-amino-N-benzyl-4-fluorobenzamide can be influenced by modifications to its structure. Various studies have explored SAR by synthesizing different analogs and assessing their biological activities:

- Substitution Patterns : Altering the substituent at the para position on the benzene ring significantly affects the compound's potency against cancer cells.

- Fluorine Atom Role : The presence of the fluorine atom enhances lipophilicity, which may improve bioavailability and cellular uptake .

Case Studies

- In Vivo Studies : Animal models have demonstrated that treatment with 3-amino-N-benzyl-4-fluorobenzamide resulted in reduced tumor sizes compared to control groups, indicating its potential as an effective therapeutic agent.

- Clinical Relevance : Ongoing clinical trials are evaluating the safety and efficacy of this compound in combination therapies for cancer treatment, particularly in resistant cases where traditional therapies fail .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.